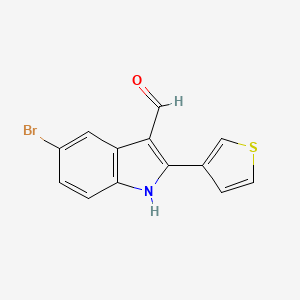

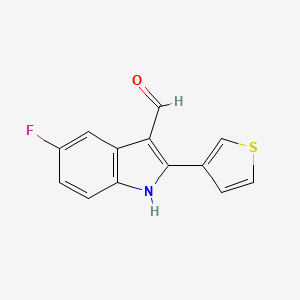

5-溴-2-(噻吩-3-基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

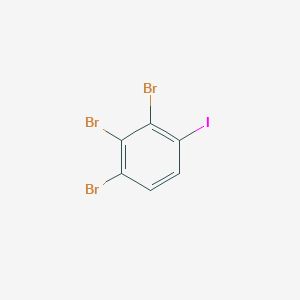

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with the formula C4H4S . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these structures in “5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde” suggests that it might have interesting chemical properties and potential applications.

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde” would likely be influenced by these properties, as well as by the presence of the bromine atom and the aldehyde group.科学研究应用

晶体结构和分子相互作用分析

该化合物已被用于研究其在晶体结构内的分子间相互作用。Barakat 等人 (2017) 的一项研究重点关注了 5-溴-1H-吲哚-3-甲醛与 1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮在乙醇中的缩合反应,生成一种热稳定性高达 215 °C 的化合物。该研究通过光谱、热工具和 X 射线单晶衍射对化合物进行了表征,并使用 Hirshfeld 表面和 DFT 方法分析了其分子相互作用 (Barakat 等人,2017)。

新型有机化合物的合成

研究包括通过涉及 5-溴-1H-吲哚-3-甲醛的反应合成新化合物。此类研究之一产生了 5-溴-1H-吲哚-3-甲醛 3-甲氧基苯甲酰腙,展示了其成对分子通过氨基羰基氢键形成带状,并通过氢键进一步连接 (H. M. Ali 等人,2005)。

在有机光伏电池中的应用

该化合物已被研究用于有机光伏电池。Antonioletti 等人 (1986) 探索了其在光化学合成中的应用,表明其通过辐照产生苯基-2-噻吩基衍生物的潜力,提供了对卤代噻吩在这些应用中的反应性和稳定性的见解 (Antonioletti 等人,1986)。

抗菌和抗氧化性能

该化合物的衍生物已被合成并评估其抗菌和抗氧化活性。Gopi 等人 (2016) 通过 Claisen-Schmidt 缩合合成了新型查耳酮衍生物,与标准药物相比表现出显着的活性。这突出了开发新的抗菌和抗氧化剂的潜力 (Gopi 等人,2016)。

安全和危害

The safety and hazards of “5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde” would depend on its specific physical and chemical properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment .

作用机制

Target of Action

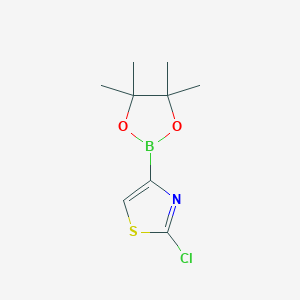

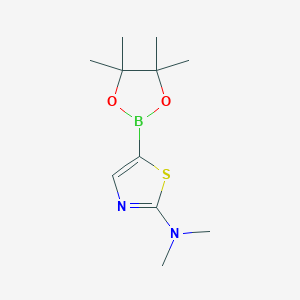

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with palladium catalysts in similar reactions.

Mode of Action

It’s plausible that it may participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . In these reactions, the compound could act as an organoboron reagent, contributing to the formation of new carbon–carbon bonds.

Biochemical Pathways

It’s likely that the compound plays a role in the synthesis of regioregular thiophene-based conjugated polymers, which are known for their exceptional optical and conductive properties .

Result of Action

Its potential role in the synthesis of regioregular thiophene-based conjugated polymers suggests that it may contribute to the development of materials with unique electronic and optoelectronic properties .

属性

IUPAC Name |

5-bromo-2-thiophen-3-yl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMQOVYJGJBRFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)